molecular formula C10H18N2O5 B609389 N6-Succinyllysine CAS No. 52685-16-2

N6-Succinyllysine

Cat. No.: B609389
CAS No.: 52685-16-2
M. Wt: 246.26
InChI Key: ZAFOVBXOMIXMTH-ZETCQYMHSA-N
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Description

N6-Succinyllysine is a post-translational modification of lysine, a naturally occurring amino acid. This compound is formed when a succinyl group is covalently attached to the lysine residue. The molecular formula of this compound is C10H18N2O5, and it has a molecular weight of 246.26 g/mol . This modification plays a significant role in regulating protein function and cellular metabolism.

Scientific Research Applications

N6-Succinyllysine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study post-translational modifications and their effects on protein structure and function.

    Biology: this compound is involved in the regulation of metabolic pathways and gene expression.

    Medicine: Research on this compound has implications for understanding diseases such as cancer and metabolic disorders.

    Industry: The compound is used in the development of pharmaceuticals and biotechnological applications.

Mechanism of Action

Lysine succinylation is a newly identified protein post-translational modification that is reversible, dynamic, and evolutionarily conserved . It has been comprehensively studied in both bacterial and mammalian cells . Many studies have confirmed that succinylation plays a role in tumorigenesis by creating tissue heterogeneity, and can promote or inhibit various cancers via the regulation of different substrate targets or signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Succinyllysine can be synthesized through the reaction of lysine with succinic anhydride. The reaction typically occurs in an aqueous solution at a controlled pH to ensure the proper attachment of the succinyl group to the lysine residue. The reaction conditions often involve maintaining the pH between 7.0 and 8.0 and using a buffer solution to stabilize the reaction environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

N6-Succinyllysine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous conditions.

    Substitution: Nucleophilic reagents such as amines or thiols can be used to substitute the succinyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the lysine residue .

Comparison with Similar Compounds

N6-Succinyllysine is unique compared to other lysine modifications due to the specific addition of a succinyl group. Similar compounds include:

    N6-Acetyllysine: Involves the addition of an acetyl group to lysine. It is also a post-translational modification that affects protein function and gene expression.

    N6-Malonyllysine: Involves the addition of a malonyl group to lysine. It plays a role in regulating metabolic pathways and protein interactions.

    N6-Glutaryllysine: Involves the addition of a glutaryl group to lysine.

This compound is distinct in its ability to introduce a larger and more negatively charged group compared to acetylation or malonylation, leading to more significant changes in protein structure and function.

Properties

IUPAC Name

(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOVBXOMIXMTH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52685-16-2
Record name N6-Succinyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-SUCCINYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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